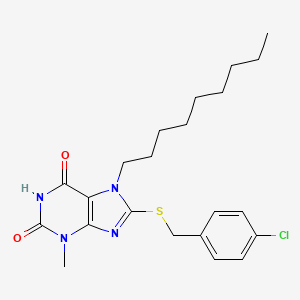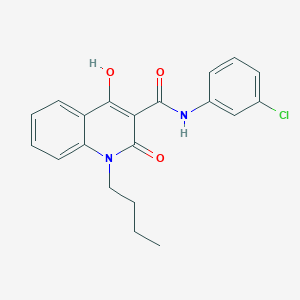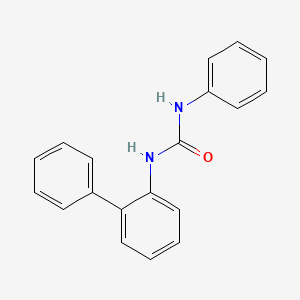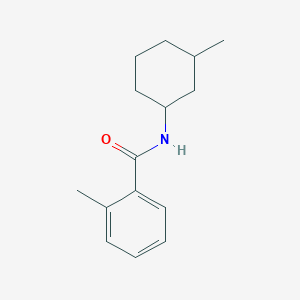
3-Propylcyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylcyclopentene: is an organic compound with the molecular formula C₈H₁₄ . It is a derivative of cyclopentene, where a propyl group is attached to the third carbon of the cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylcyclopentene typically involves the alkylation of cyclopentene with a propyl halide under specific conditions. One common method is the use of a strong base, such as sodium hydride, to deprotonate cyclopentene, followed by the addition of propyl bromide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Propylcyclopentene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo substitution reactions where the propyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed:
Oxidation: Propylcyclopentanone, propylcyclopentanol.
Reduction: Propylcyclopentane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-Propylcyclopentene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials .
Biology and Medicine: Research is ongoing to explore its potential biological activities and medicinal properties. It may be investigated for its effects on various biological pathways and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Propylcyclopentene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Cyclopentene: The parent compound without the propyl group.
3-Methylcyclopentene: A similar compound with a methyl group instead of a propyl group.
3-Ethylcyclopentene: A similar compound with an ethyl group instead of a propyl group.
Uniqueness: 3-Propylcyclopentene is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where its particular reactivity and properties are desired .
Properties
CAS No. |
34067-75-9 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
3-propylcyclopentene |
InChI |
InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h3,6,8H,2,4-5,7H2,1H3 |
InChI Key |
RBEROAUIKMEYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11993929.png)

![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B11993937.png)
![3-(2-methoxy-1-naphthyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993939.png)
![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)
![2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline](/img/structure/B11993946.png)


![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11993975.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
![9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993990.png)
